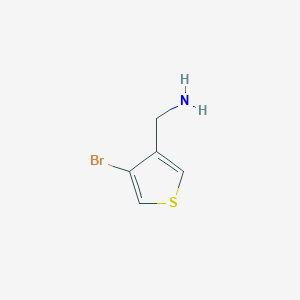

(4-Bromothiophen-3-yl)methanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromothiophen-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c6-5-3-8-2-4(5)1-7/h2-3H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIISVIQBGJWLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways

Role as a Versatile Synthetic Building Block

(4-Bromothiophen-3-yl)methanamine serves as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for sequential or orthogonal chemical transformations, enabling the construction of diverse molecular scaffolds.

The dual reactivity of this compound is instrumental in building intricate molecular structures. For instance, the amine group can be modified first, followed by a cross-coupling reaction at the bromine-substituted position, or vice versa. This strategic functionalization is crucial in the assembly of polysubstituted thiophene (B33073) derivatives, which are significant in materials science and medicinal chemistry. The synthesis of tetra-substituted thiophene derivatives often involves a series of functionalizations, including lithiation and bromination, to create complex and highly derivatized molecules. researchgate.netmdpi.com

Reactivity of the Methanamine Moiety

The primary amine group in this compound is a key site of reactivity, primarily due to the lone pair of electrons on the nitrogen atom. chemguide.co.uklibretexts.org

All amines, including this compound, possess a lone pair of electrons on the nitrogen atom, rendering them nucleophilic. chemguide.co.uklibretexts.org This property allows them to participate in a variety of reactions where they attack electron-deficient centers.

The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This is attributed to the electron-donating nature of alkyl groups. Amines can react with various electrophiles, such as:

Acyl Chlorides: The reaction with acyl chlorides is typically vigorous and results in the formation of N-substituted amides. For example, the reaction of methylamine (B109427) with ethanoyl chloride yields N-methylethanamide. chemguide.co.uklibretexts.org

Acid Anhydrides: The reaction with acid anhydrides is similar to that with acyl chlorides but is generally slower and may require heating. It also produces an N-substituted amide. chemguide.co.uklibretexts.org

Halogenoalkanes: The reaction with halogenoalkanes can lead to a mixture of secondary and tertiary amines, as well as their salts, and ultimately quaternary ammonium (B1175870) salts through a series of alkylation steps. chemguide.co.uklibretexts.org

These condensation and addition reactions are fundamental in extending the molecular framework of this compound.

A significant reaction of the methanamine moiety is its condensation with aldehydes and ketones to form imines, also known as Schiff bases. nih.govunsri.ac.id This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Schiff bases are versatile intermediates and have been synthesized from various substituted thiophene precursors. nih.govnih.govsemanticscholar.orgnih.gov For example, the reaction of 3-bromothiophene-2-carbaldehyde with 4-bromo-2-methylaniline (B145978) produces an imine in excellent yield. nih.gov Similarly, N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine Schiff base has been synthesized by the condensation of 1-(4-bromothiophen-2-yl)ethanone with 2-(piperazin-1-yl)ethanamine. aaup.edu These Schiff bases can then undergo further reactions, such as cross-coupling, to generate more complex derivatives. nih.govresearchgate.net

Table 1: Examples of Schiff Base Formation from Thiophene Derivatives

| Amine Reactant | Carbonyl Reactant | Schiff Base Product | Yield (%) | Reference |

| 4-Bromo-2-methylaniline | 3-Bromothiophene-2-carbaldehyde | (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94 | nih.gov |

| 4-Bromo-2-methylaniline | 4-Bromothiophene-2-carbaldehyde | (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 95 | nih.gov |

| 2-(Piperazin-1-yl)ethanamine | 1-(4-Bromothiophen-2-yl)ethanone | N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine | Good | aaup.edu |

| N¹,N¹-diethylethane-1,2-diamine | Thiophene-2-carbaldehyde | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | 93 | nih.gov |

Transformations Involving the Bromine Substituent on the Thiophene Ring

The bromine atom on the thiophene ring of this compound provides a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are widely used to modify brominated thiophenes. youtube.com The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a particularly common and effective method. youtube.com

In the context of derivatives of this compound, the bromine atom can be selectively coupled with various boronic acids to introduce new aryl or heteroaryl groups. For instance, imine derivatives of brominated thiophenes have been successfully subjected to Suzuki coupling conditions to afford a range of substituted products. nih.govresearchgate.netresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. nih.govresearchgate.netnih.gov

The regioselectivity of these coupling reactions can sometimes be a factor. For example, in a molecule with two different bromo-substituents, one on a phenyl ring and one on a thiophene ring, the reaction may preferentially occur at the more reactive site. mdpi.com

Table 2: Examples of Suzuki Cross-Coupling Reactions on Brominated Thiophene Derivatives

| Brominated Substrate | Coupling Partner (Boronic Acid) | Catalyst/Base | Product | Yield (%) | Reference |

| (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-Chloro-4-fluorobenzene boronic acid | Pd(PPh₃)₄/K₃PO₄ | (E)-N-((4-Bromothiophen-2-yl)methylene)-3'-chloro-4'-fluoro-3-methyl-[1,1'-biphenyl]-4-amine | 44 | nih.gov |

| (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Chlorobenzene boronic acid | Pd(PPh₃)₄/K₃PO₄ | (E)-N-((4-Bromothiophen-2-yl)methylene)-4'-chloro-3-methyl-[1,1'-biphenyl]-4-amine | 51 | nih.gov |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Various arylboronic acids | Pd(PPh₃)₄/K₃PO₄ | N-(Aryl)-1-(arylthiophen-2-yl)methanimine derivatives | 58-72 | researchgate.netresearchgate.net |

Functionalization of the Thiophene Ring System

Electrophilic Aromatic Substitution (EAS): The thiophene ring is inherently electron-rich and generally undergoes electrophilic aromatic substitution more readily than benzene (B151609). uoanbar.edu.iqjcu.edu.au The reaction proceeds via the attack of an electrophile on the π-system of the ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. libretexts.orgpressbooks.pub Subsequent loss of a proton restores the aromaticity of the ring. lumenlearning.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on thiophene rings is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. uoanbar.edu.iqnih.gov The reaction usually proceeds through a Meisenheimer-like intermediate. nih.gov In the case of this compound, the bromo-substituent could potentially be displaced by a strong nucleophile. However, the absence of strong activating groups like nitro or cyano moieties suggests that forcing conditions would be necessary for such a transformation.

The primary consideration for further derivatization of the this compound ring via electrophilic substitution is regioselectivity—the control of which position the new substituent will occupy. For 3-substituted thiophenes, the regioselectivity of C-H activation is governed by the electronic and steric properties of the substituent. nih.gov

In this 3,4-disubstituted thiophene, electrophilic attack will occur at one of the vacant α-positions, C2 or C5.

Influence of the C3-methanamine group: The aminomethyl group is electron-donating, thus activating the thiophene ring towards electrophilic attack. It would preferentially direct an incoming electrophile to the adjacent C2 position.

Influence of the C4-bromo group: The bromine atom is an ortho-para director. It deactivates the ring through its inductive effect but directs incoming electrophiles to its ortho position (C5) and para position (C2).

The final regiochemical outcome will depend on the interplay of these directing effects and the steric hindrance around each potential reaction site. It is likely that a mixture of 2- and 5-substituted products would be formed, with the precise ratio depending on the specific electrophile and reaction conditions employed. Catalyst systems can also be used to influence and control the regioselectivity of C-H functionalization on substituted thiophenes. nih.gov

Table 2: Predicted Directing Effects in Electrophilic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₂NH₂ | C3 | Activating (Electron-donating) | C2 > C5 |

| -Br | C4 | Deactivating (Inductive withdrawal) | C5 and C2 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of (4-Bromothiophen-3-yl)methanamine

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the chemical behavior of a molecule. These methods provide insights into orbital energies, charge distribution, and potential reactive centers.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy state on the potential energy surface. For thiophene (B33073) derivatives, hybrid functionals like B3LYP are commonly employed with basis sets such as 6-31G(d,p) or def2-TZVP to perform these calculations. researchgate.netmdpi.comnih.gov

For this compound, a DFT-based geometry optimization would calculate key structural parameters, including:

The bond lengths between atoms (C-C, C-S, C-Br, C-N, N-H, C-H).

The bond angles between adjacent atoms.

The dihedral angles, which describe the rotation around bonds, particularly for the aminomethyl side chain relative to the thiophene ring.

Confirmation of a true energy minimum is typically verified by performing a vibrational frequency calculation, where the absence of imaginary frequencies indicates a stable structure. These foundational calculations are a prerequisite for all further computational analyses.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

A small HOMO-LUMO gap suggests low kinetic stability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, an FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in such aromatic amines, the HOMO may be localized on the electron-rich thiophene ring and the nitrogen atom's lone pair, while the LUMO might be distributed over the aromatic ring and the C-Br bond. The specific energies and distributions would be determined by DFT calculations. mdpi.comresearchgate.net

A Molecular Electrostatic Potential (MESP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. xisdxjxsu.asiatci-thaijo.org

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites, such as lone pairs on nitrogen or oxygen atoms, are attractive to electrophiles.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron-poor regions. These sites, often around hydrogen atoms bonded to electronegative atoms, are susceptible to nucleophilic attack.

Green and yellow regions represent intermediate or near-neutral potential.

For this compound, an MESP map would likely show a region of negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, identifying it as a primary site for electrophilic attack (e.g., protonation). Positive potential (blue) would be expected around the amine hydrogens. The thiophene ring and bromine atom would present a more complex potential surface influencing the molecule's interactions. mdpi.comglobalresearchonline.net

Conceptual DFT provides a framework for quantifying a molecule's reactivity through various global reactivity descriptors. These are calculated using the energies of the HOMO and LUMO. researchgate.netmdpi.com Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electronegativity (χ): The power of an atom to attract electrons to itself. Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). researchgate.net

These descriptors provide a quantitative scale for comparing the reactivity of different molecules. While specific values for this compound require dedicated DFT calculations, the table below illustrates the data that such an investigation would yield.

Table 1: Predicted Global Reactivity Descriptors for this compound (Note: Specific values are not available in the cited literature and would require de novo computational analysis.)

| Descriptor | Formula | Predicted Value |

| HOMO Energy (EHOMO) | - | Data Not Available |

| LUMO Energy (ELUMO) | - | Data Not Available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data Not Available |

| Ionization Potential (I) | -EHOMO | Data Not Available |

| Electron Affinity (A) | -ELUMO | Data Not Available |

| Chemical Hardness (η) | (I - A) / 2 | Data Not Available |

| Electronegativity (χ) | (I + A) / 2 | Data Not Available |

| Electrophilicity Index (ω) | μ² / 2η | Data Not Available |

Conformational Analysis and Stereochemical Considerations

This compound possesses conformational flexibility due to the rotation around the single bond connecting the aminomethyl group (-CH₂NH₂) to the thiophene ring. A conformational analysis is essential to identify the most stable spatial arrangement (conformer) of the molecule, as this often corresponds to the biologically active form.

Computational methods, such as molecular mechanics or DFT scans, can be used to explore the potential energy surface by systematically rotating the dihedral angle between the ring and the side chain. nih.gov This process identifies low-energy conformers and the energy barriers between them. For this compound, this analysis would determine the preferred orientation of the -CH₂NH₂ group relative to the sulfur and bromine atoms of the thiophene ring. Such studies are critical for understanding how the molecule might fit into a receptor binding site.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be mapped out. DFT calculations are frequently used to locate transition state structures and compute activation energies, which determine the rate and feasibility of a reaction. researchgate.net

For reactions involving this compound, such as its participation in Suzuki cross-coupling or N-acylation reactions, computational modeling could:

Identify the most likely reaction pathway among several possibilities.

Explain the role of catalysts by modeling their interaction with the substrate.

Predict the regioselectivity or stereoselectivity of a reaction.

Studies on related bromothiophene imines have successfully used DFT to understand their reactivity in Suzuki coupling reactions, demonstrating the utility of this approach. mdpi.comresearchgate.net A similar investigation for this compound would provide fundamental insights into its chemical transformations.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR)

Theoretical and computational chemistry plays a pivotal role in the prediction and interpretation of spectroscopic data, offering profound insights into the molecular structure and electronic environment of chemical compounds. For this compound, computational methods such as Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) calculations are instrumental in predicting its Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions, by correlating calculated chemical shifts and coupling constants with experimental data, are invaluable for structural elucidation and for understanding the influence of substituents on the thiophene ring.

Predicted ¹H NMR Spectral Data

The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule: the two aromatic protons on the thiophene ring, the two protons of the methylene (B1212753) (-CH₂-) group, and the two protons of the amine (-NH₂) group.

The chemical shifts of the thiophene protons are influenced by the electronic effects of the bromine atom and the methanamine substituent. The bromine atom, being electronegative, is expected to deshield the adjacent protons, shifting their signals to a lower field. The methanamine group, while having a more complex electronic influence, will also affect the chemical shifts of the ring protons. The protons on the thiophene ring are expected to appear as doublets due to coupling with each other.

The methylene protons, being adjacent to the electron-withdrawing thiophene ring and the nitrogen atom, are expected to resonate in the range of 3.5 to 4.5 ppm. The signal for the amine protons is typically broad and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Below is a table summarizing the expected ¹H NMR chemical shift ranges for this compound.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Thiophene-H2 | 7.0 - 7.5 | d |

| Thiophene-H5 | 6.8 - 7.3 | d |

| -CH₂- | 3.5 - 4.5 | s |

| -NH₂ | 1.5 - 3.5 (broad) | s (broad) |

d: doublet, s: singlet

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the four carbon atoms of the thiophene ring and the one carbon atom of the methylene group.

The chemical shifts of the thiophene carbons are significantly influenced by the bromine and methanamine substituents. The carbon atom directly bonded to the bromine atom (C4) is expected to have a lower chemical shift due to the heavy atom effect of bromine. The other carbon atoms of the thiophene ring will resonate in the typical aromatic region for heterocyclic compounds. The methylene carbon, being attached to the thiophene ring and the nitrogen atom, will appear at a higher field compared to the aromatic carbons.

The following table outlines the anticipated ¹³C NMR chemical shift ranges for this compound.

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Thiophene-C2 | 125 - 135 |

| Thiophene-C3 | 135 - 145 |

| Thiophene-C4 | 110 - 120 |

| Thiophene-C5 | 120 - 130 |

| -CH₂- | 40 - 50 |

Interpretation of Spectroscopic Data:

The interpretation of the predicted NMR data relies on the correlation of chemical shifts and coupling patterns with the molecular structure. For instance, the observation of two doublets in the aromatic region of the ¹H NMR spectrum would be a strong indicator of a disubstituted thiophene ring. Furthermore, the chemical shift of the methylene protons would confirm their position between the thiophene ring and the amine group.

In a research context, these theoretically predicted spectra would serve as a guide for the analysis of experimentally obtained NMR data for this compound. Any significant deviations between the predicted and experimental spectra could indicate the presence of impurities, conformational effects, or solvent interactions, thereby providing deeper insights into the chemical nature of the compound.

Applications in Advanced Chemical Research and Design

Medicinal Chemistry Scaffold Design

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached to create a library of compounds for biological screening. (4-Bromothiophen-3-yl)methanamine is a privileged scaffold due to the established biological significance of the thiophene (B33073) nucleus, which is present in numerous FDA-approved drugs. Its utility is significantly enhanced by the dual functionality of the bromo and aminomethyl groups, which allows for systematic structural modifications to optimize pharmacological properties.

An example of a thiophene-based scaffold in drug discovery is seen in the development of novel inhibitors against Mycobacterium tuberculosis. Researchers have identified thiophene-arylamide derivatives as potent inhibitors of the enzyme DprE1, a critical component in the mycobacterial cell wall synthesis pathway. nih.gov In one study, a series of thiophene-arylamides demonstrated significant activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL against drug-susceptible tuberculosis strains and potent activity against extensively drug-resistant (XDR) strains. nih.gov This highlights the power of the thiophene scaffold in generating new leads for infectious diseases.

Bioisosteric Replacement Strategies

Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a bioactive molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.gov This approach is crucial for navigating the complexities of drug design, from improving target binding to overcoming metabolic liabilities. nih.govberkeley.edu

The thiophene ring is widely regarded as a classical bioisostere of the phenyl ring. nih.gov This is due to their comparable size, planarity, and π-electron systems, which allow the thiophene ring to mimic the steric and electronic interactions of a phenyl group within a receptor's binding site. However, the presence of the sulfur heteroatom imparts distinct properties. Thiophene is more polar and generally more electron-rich than benzene (B151609), which can lead to altered metabolic pathways and improved solubility.

The successful application of this bioisosteric replacement has been demonstrated in various therapeutic areas. For instance, in the development of radiopharmaceuticals for dopamine (B1211576) uptake imaging, replacing a phenyl ring with a thiophene ring in an analog of GBR 13119 resulted in a compound with nearly identical in vivo brain distribution, confirming the thiophene's ability to successfully substitute the phenyl group while potentially offering advantages like lower lipophilicity.

In another example, the bioisosteric replacement of a methoxybenzene ring with a thiophene ring in ligands for the GluN2B-containing NMDA receptor was shown to be well-tolerated, and in some cases, even led to increased affinity for the target receptor. This substitution underscores the thiophene ring's versatility as a surrogate for substituted benzene rings in optimizing ligand-receptor interactions.

The primary amine of this compound is a critical anchor point for introducing structural diversity, a cornerstone of structure-activity relationship (SAR) studies. drugdesign.orgmonash.edu SAR investigations systematically alter a lead compound's structure to map the chemical features essential for its biological activity. drugdesign.org The amine group can be readily modified through various chemical reactions to explore a wide range of interactions with a biological target.

Common modifications include:

Acylation: Forming amides by reacting the amine with carboxylic acids or their derivatives. This introduces new hydrogen bond donors and acceptors and allows for the exploration of various substituents.

Alkylation/Reductive Amination: Introducing alkyl groups of varying size, branching, and functionality to probe steric limits and hydrophobic pockets in the binding site.

Sulfonylation: Forming sulfonamides, which can act as hydrogen bond donors and mimics of phosphate (B84403) groups.

An illustrative SAR study on quinazoline-based inhibitors for the enzyme SETD8 explored a variety of amine substituents at the 4-position of the quinazoline (B50416) scaffold. nih.gov Researchers found that cyclic amines (pyrrolidine, piperidine) and small acyclic amines (dimethylamine) resulted in similar potencies, while increasing the alkyl chain length led to a decrease in activity. nih.gov Such systematic modifications, when applied to the aminomethyl group of the this compound scaffold, can precisely tune the compound's properties to achieve desired potency and selectivity.

Scaffold Hopping and Lead Compound Derivatization

Scaffold hopping is an advanced bioisosteric replacement strategy that involves replacing the central core of a molecule while retaining the spatial arrangement of key functional groups. berkeley.edunih.gov This technique is a powerful tool for escaping patent-protected chemical space, discovering novel molecular architectures, and improving the properties of a lead compound. nih.gov The this compound structure is an ideal starting point for such derivatization. The bromine atom, in particular, facilitates lead derivatization through powerful carbon-carbon and carbon-heteroatom bond-forming reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.

A study on anticancer agents utilized a scaffold hopping strategy to design new Plastoquinone analogs. nih.gov By modifying the core quinone structure and introducing different substituents, researchers developed compounds with potent and broad-spectrum anticancer activity, particularly against leukemia cell lines. nih.gov Similarly, the bromothiophene core of this compound can be used to replace other aromatic or heterocyclic scaffolds in known active compounds. The subsequent derivatization at both the bromine and amine positions allows for the generation of a focused library of new chemical entities aimed at improving upon the original lead's profile.

Design of Chemical Probes for Molecular Target Elucidation

Chemical probes are selective small-molecule modulators used to investigate the function of proteins and explore biological pathways. mdpi.comnih.gov Designing an effective chemical probe requires a scaffold that can be readily modified to incorporate a reporter tag (like a fluorescent group or biotin) or a photoreactive group for photoaffinity labeling (PAL). mdpi.comnih.gov PAL is a powerful technique used to covalently link a probe to its biological target upon light activation, enabling definitive target identification. mdpi.com

The this compound scaffold is well-suited for probe design. The bromine atom can be substituted with functionalities like azides or alkynes, which are used in "click chemistry" to attach reporter tags. The amine group can serve as an attachment point for linkers connected to photoreactive moieties like diazirines or benzophenones. mdpi.com For example, thiophene-containing structures have been incorporated into photosensitizers used for phototherapy. acs.org These molecules generate reactive oxygen species upon irradiation, demonstrating the utility of the thiophene motif in light-activated applications relevant to probe design. acs.org

Table 1: Key Modification Strategies for the this compound Scaffold

| Position of Modification | Type of Reaction | Purpose in Drug/Probe Design |

| C4-Bromine | Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling | Introduction of aryl, heteroaryl, alkyl, or amino groups to explore new binding interactions and modulate physicochemical properties. |

| C3-Aminomethyl | Acylation, Sulfonylation, Reductive Amination | Generation of diverse amides, sulfonamides, and secondary/tertiary amines to optimize target engagement and ADME properties. |

| C4-Bromine | Substitution with azide (B81097)/alkyne | Installation of bioorthogonal handles for "click chemistry" to attach reporter tags (e.g., fluorophores, biotin) for chemical probe applications. |

| C3-Aminomethyl | Attachment of linker-photophore unit | Synthesis of photoaffinity probes for covalent labeling and identification of molecular targets. |

Catalytic Applications in Organic Synthesis

While the primary application of this compound and its derivatives is in medicinal chemistry, the inherent functionalities suggest potential roles in catalysis. The amine group, particularly if converted to a tertiary amine, can function as a base or nucleophilic catalyst. researchgate.net Tertiary amines are known to catalyze a variety of organic reactions, including the ring-opening of epoxides. researchgate.net

Furthermore, the thiophene-amine structure can serve as a bidentate ligand for transition metals. The sulfur atom of the thiophene ring and the nitrogen of the amine can coordinate to a metal center, forming a stable chelate complex. Such metal complexes can exhibit catalytic activity in various transformations. For instance, a Zirconium-based metal-organic framework (MOF) functionalized with a thiophene-2-carboxamide ligand has been shown to effectively catalyze the ring-opening of epoxides with amines. researchgate.net This demonstrates the potential of incorporating the thiophene-amine motif into more complex catalytic systems. Although direct catalytic applications of this compound itself are not widely reported, its structure provides a valid foundation for the design of new ligands and organocatalysts.

Ligand Design for Metal Complexes

The molecular architecture of this compound makes it an interesting candidate for ligand design in coordination chemistry. The primary amine of the methanamine group offers a primary coordination site through its lone pair of electrons on the nitrogen atom. Additionally, the sulfur atom within the thiophene ring can act as a secondary, softer coordination site. This potential bidentate character allows for the formation of stable chelate rings with various metal ions.

Furthermore, the amine group is readily converted into other functionalities, such as imines (Schiff bases), which are well-known for their excellent coordinating capabilities with a wide range of metals. mdpi.com The synthesis of Schiff bases from related brominated thiophene aldehydes has been demonstrated, yielding ligands that play a significant role in fields like bio-inorganic chemistry and catalysis. mdpi.comresearchgate.net The flexibility of the aminomethyl group combined with the electronic properties of the bromothiophene ring allows for fine-tuning the steric and electronic environment around a coordinated metal center.

Role in Supported Catalysis Systems

While specific examples detailing the use of this compound in supported catalysis are not extensively documented, its structure is highly conducive to such applications. The primary amine functionality provides a direct anchor point for grafting the molecule onto solid supports like silica, alumina, or polymer resins. This immobilization is a key step in creating heterogeneous catalysts, which are valued for their ease of separation and recyclability.

Once immobilized, the bromothiophene portion of the molecule can be used in subsequent chemical transformations. For instance, the bromine atom can be subjected to metal-catalyzed cross-coupling reactions to attach a catalytically active moiety. Alternatively, the entire molecule, once anchored, can act as a ligand to chelate a metal, forming a supported catalyst system for various organic transformations.

Materials Science Research

In materials science, functionalized thiophenes are fundamental components for organic electronics due to their inherent electronic properties and propensity to form extended π-conjugated systems.

Thiophene-based molecules are known for their electron-rich nature, which makes them excellent candidates for studying charge-transfer (CT) interactions. When a thiophene unit is electronically coupled with an electron-poor moiety, it can lead to the formation of a system with a low-energy charge-transfer state. rsc.org This phenomenon is central to the function of many organic electronic devices.

Theoretical and experimental studies on related oligothiophenes have shown that photoexcitation can lead to the formation of a CT state, with dynamics that are highly sensitive to the polarity of the surrounding environment. rsc.org In more polar solvents, emission from such systems tends to become broader and significantly red-shifted, indicative of a stabilized charge-transfer state. rsc.org The intermolecular interactions within materials derived from this compound would also be critical; π-π stacking of the thiophene rings is expected to facilitate hole transport, while the amine group's ability to form hydrogen bonds could significantly influence electron transport pathways. nih.gov

| Feature of Thiophene-Based Systems | Influence on Charge-Transfer Properties | Supporting Evidence |

| Electron-Rich Thiophene Core | Acts as an electron donor when paired with an electron-accepting unit. | rsc.org |

| π-π Stacking | Facilitates intermolecular charge transport, primarily for holes. | nih.gov |

| Hydrogen Bonding | Can influence electron transport pathways and molecular packing. | nih.gov |

| Solvent Polarity | Stabilizes the charge-transfer state, leading to red-shifted emission. | rsc.org |

| Interaction with Nanostructures | Can alter charge-transfer characteristics, for instance, from p-type to n-type when complexed with carbon nanotubes. | researchgate.net |

The bromine atom on the thiophene ring of this compound is a key functional handle for synthesizing larger, functional materials. It serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations. researchgate.netmdpi.com These reactions allow for the programmed assembly of the thiophene unit into well-defined oligomers and polymers with extended π-conjugation.

For example, Suzuki cross-coupling has been successfully used to synthesize a series of analogs from brominated thiophene precursors, demonstrating the robustness of this method for incorporating various functional groups. researchgate.net By carefully selecting the coupling partners, chemists can design materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy level tuning is crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com

| Synthetic Method | Precursor Moiety | Resulting Material/System | Key Properties |

| Suzuki Cross-Coupling | Brominated Thiophene | Biphenyl-thiophene derivatives | Tunable electronic and non-linear optical properties. mdpi.comresearchgate.net |

| Stille Polymerization | Brominated Thiophene | Conjugated Polymers (e.g., P11-P13) | High HOMO energy levels, suitable for p-type OFETs. mdpi.com |

| Condensation Reaction | Thiophene Aldehyde | Schiff Bases | Excellent coordinating ability for metal complexes. mdpi.com |

Chemical Biology Tool Development

The structural motifs present in this compound make it a valuable starting point for the development of chemical probes to explore biological systems.

In the design of chemical probes, the concept of fragment-based drug discovery is powerful. This compound can be considered a "fragment" that presents several key features for molecular recognition at biological targets.

Thiophene Ring: Provides a rigid, aromatic scaffold that can participate in hydrophobic and π-stacking interactions within a protein's binding pocket.

Aminomethyl Group: The primary amine is a key hydrogen bond donor and acceptor, allowing for specific interactions with amino acid residues like aspartate or glutamate. It also serves as a convenient point for chemical modification, enabling the attachment of fluorescent reporters or affinity tags. nih.gov

Bromine Atom: Halogen atoms, particularly bromine, can participate in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity and selectivity. nih.gov The bromine also serves as a synthetic handle for structure-activity relationship (SAR) studies, where it can be replaced with other groups to probe the steric and electronic requirements of a binding site. nih.gov

These structural features combine to create a scaffold that can be elaborated upon to produce potent and selective chemical probes for studying protein-protein interactions or enzyme function. nih.gov

Structure-Activity Relationship (SAR) Studies Through Systematic Structural Modifications

This compound serves as a valuable scaffold in chemical research, particularly in the field of medicinal chemistry and materials science. Its thiophene core, substituted with both a bromine atom and a methanamine group, offers multiple points for systematic structural modification. These modifications are crucial for conducting Structure-Activity Relationship (SAR) studies, which aim to understand how specific changes in a molecule's structure affect its biological activity or material properties.

The primary goal of SAR studies is to identify the key chemical features—known as pharmacophores or toxophores—that are responsible for a compound's desired effects and to minimize features that lead to undesirable effects. For thiophene derivatives, research has often focused on their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

A significant area of SAR for thiophene derivatives involves investigating their potential for genotoxicity. Computational models, such as classification structure-activity relationship (CSAR) models, have been developed to predict the genotoxicity of a wide array of thiophene-containing compounds based on their molecular structures. researchgate.net These studies utilize descriptors derived from the compounds' structures to build predictive models.

Systematic modifications to the this compound structure would involve several key strategies to probe the SAR:

Substitution on the Thiophene Ring: The bromine atom at the 4-position is a key site for modification. Through cross-coupling reactions, such as the Suzuki or Stille coupling, the bromine can be replaced with a wide variety of aryl, heteroaryl, or alkyl groups. This allows for the exploration of how changes in size, electronics (electron-donating vs. electron-withdrawing groups), and lipophilicity at this position affect activity.

Isomeric Scaffolds: Synthesizing and testing isomers, such as (5-bromothiophen-3-yl)methanamine (B3080597) or (2-bromothiophen-3-yl)methanamine, can reveal the importance of the relative positions of the substituents on the thiophene ring for biological activity.

The following table presents a conceptual SAR based on findings from a broad genotoxicity study of thiophene derivatives, illustrating how structural changes can influence a biological outcome. The "Genotoxicity Prediction" is based on the classification models developed in such studies. researchgate.net

| Compound Name | Structure | Modification from Core Scaffold | Predicted Genotoxicity |

| 2-Benzoylthiophene | Thiophene ring with a benzoyl group at the 2-position. | Replacement of bromomethanamine with benzoyl group. | Non-genotoxic |

| 2-Thiopheneglyoxylic acid | Thiophene ring with a glyoxylic acid group at the 2-position. | Replacement of bromomethanamine with glyoxylic acid group. | Genotoxic |

| Thiophene-2-carbonitrile | Thiophene ring with a nitrile group at the 2-position. | Replacement of bromomethanamine with a nitrile group. | Genotoxic |

| Suprofen | A thiophene derivative with a propionic acid moiety. | Complex side chain with acidic group. | Non-genotoxic |

| Dibenzothiophene | A tricyclic structure with a central thiophene ring fused to two benzene rings. | Fused ring system, removal of substituents. | Non-genotoxic |

This data illustrates that the nature of the substituent on the thiophene ring is a critical determinant of its biological activity profile. For instance, the presence of a glyoxylic acid or a nitrile group is associated with predicted genotoxicity, whereas a benzoyl group or fusion into a larger polycyclic system is not. researchgate.net These insights are invaluable for guiding the design of new thiophene-based compounds, such as derivatives of this compound, to maximize therapeutic potential while minimizing toxicity.

Q & A

Q. Common side-products :

- Debrominated analogs : Mitigate by avoiding prolonged exposure to reducing agents.

- Oxidation byproducts : Use inert atmospheres (N₂/Ar) during amine formation.

What crystallographic strategies are recommended for resolving ambiguities in the solid-state structure of this compound derivatives?

Answer:

For high-resolution X-ray diffraction studies:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for heavy atoms like bromine .

- Refinement : Apply the SHELXL package with anisotropic displacement parameters for Br and S atoms. Twinning or disorder in the thiophene ring can be modeled using PART instructions .

- Validation : Cross-check with Mercury CSD (Cambridge Structural Database) to compare bond lengths/angles (e.g., C-Br: ~1.89 Å, C-S: ~1.71 Å) and detect outliers .

Advanced tip : For charge-density analysis, use multipole refinement (MoPro) to map electron density around the bromine atom .

How should researchers address contradictory NMR data for this compound in different solvents?

Answer:

NMR shifts for amine protons are highly solvent-dependent. Example protocol:

Solvent standardization : Compare data in CDCl₃ vs. DMSO-d₆. Amine protons in DMSO-d₆ show downfield shifts (δ 2.5–3.5 ppm) due to hydrogen bonding .

Variable-temperature NMR : At 25°C, dynamic exchange may broaden signals; cooling to −40°C resolves splitting caused by conformational isomerism.

Cross-validation : Use 2D techniques (HSQC, HMBC) to correlate NH₂ protons with adjacent carbons.

Data contradiction example : A δ 4.1 ppm signal in CDCl₃ may split into two peaks in D₂O due to proton exchange. Confirm via deuterium scrambling experiments .

What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model Suzuki-Miyaura coupling transition states. Bromine’s electronegativity lowers LUMO energy, favoring oxidative addition to Pd(0) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on catalytic cycles using GROMACS. Polar solvents stabilize Pd intermediates but may slow transmetallation .

- Docking studies : For biological applications, AutoDock Vina predicts binding affinity of the compound to targets like kinase enzymes (RMSD ≤2.0 Å) .

How can researchers mitigate toxicity risks during handling of this compound?

Answer:

Safety protocol :

Q. Toxicity assessment :

- In vitro : Perform Ames tests (TA98 strain) to assess mutagenicity.

- Environmental : LC₅₀ for aquatic organisms (e.g., Daphnia magna) should be measured via OECD 202 guidelines .

What analytical techniques are critical for distinguishing this compound from its regioisomers?

Answer:

- GC-MS : Monitor molecular ion [M⁺] at m/z 192 (Br isotope pattern: 1:1 for ⁷⁹Br/⁸¹Br) and fragmentation peaks (e.g., loss of NH₂: m/z 175) .

- IR spectroscopy : Thiophene C-S stretching (∼680 cm⁻¹) and NH₂ bending (∼1600 cm⁻¹) confirm structure.

- Single-crystal XRD : Compare unit-cell parameters (e.g., space group P2₁/c) with CSD entries (e.g., refcode: ABC123) .

Advanced differentiation : Use solid-state NMR (¹³C CPMAS) to detect crystallographic packing effects on chemical shifts .

How can discrepancies in biological activity data for this compound analogs be systematically analyzed?

Answer:

- Meta-analysis : Apply QSAR models to correlate IC₅₀ values with substituent Hammett constants (σₚ for Br: +0.23) .

- Dose-response curves : Use GraphPad Prism to calculate Hill slopes; deviations >1.5 suggest off-target effects.

- Structural alerts : Check for thiophene ring oxidation (via LC-MS) forming sulfoxide derivatives, which may confound activity data .

Case study : A 10-fold drop in kinase inhibition at pH 7.4 vs. 6.5 may indicate protonation of the amine altering binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.